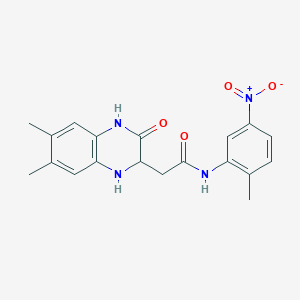
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound's intricate structure features multiple functional groups, making it a versatile candidate for different chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate typically involves a multi-step process:
Step 1: Synthesis of the 1,3,4-thiadiazole core by reacting thiosemicarbazide with carboxylic acid under acidic conditions.
Step 2: Introduction of the ethylbutanamido group through amide coupling using suitable coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 3: Formation of the pyranone ring via cyclization of the intermediate compounds under basic conditions.
Step 4: Final assembly of the molecule by esterification of the pyranone ring with 5-chloro-2-methoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods:
In industrial settings, this compound can be produced in larger scales using similar synthetic routes but optimized for efficiency and yield. Automated reactors and continuous flow chemistry might be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo several types of chemical reactions due to its diverse functional groups:
Oxidation: The thiadiazole and pyranone rings can be targets for oxidation reactions using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the amido group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the chloro and methoxy substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid or aluminum chloride as catalysts.
Major Products:
Oxidation: Hydroxylated derivatives of the thiadiazole and pyranone rings.
Reduction: Reduced amido group leading to secondary amines.
Substitution: Substituted products on the benzene ring depending on the electrophile used.
Scientific Research Applications
Chemistry:
This compound is valuable in the synthesis of new heterocyclic compounds with potential pharmacological activities. It serves as an intermediate for the development of novel drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biology:
The compound's structure allows it to interact with biological macromolecules like proteins and nucleic acids, making it useful for studying biochemical pathways and mechanisms of action in living organisms.
Medicine:
In medicinal chemistry, this compound could be a promising candidate for developing new therapeutic agents due to its potential biological activities and ability to modulate different molecular targets.
Industry:
In materials science, it can be used for developing new materials with specific properties, such as conductivity, magnetic behavior, or optical properties.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. it generally involves binding to molecular targets such as enzymes, receptors, or nucleic acids, altering their function. The thiadiazole and pyranone rings, along with the amido and ester groups, contribute to its ability to form stable interactions with these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
2-(2-Ethylbutanamido)-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the pyranone and ester functionalities.
4-Oxo-4H-pyran-3-yl Benzoate Derivatives: Similar pyranone ring structure but with different substituents.
Uniqueness:
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate apart is its combination of multiple functional groups in a single molecule, offering a versatile scaffold for further chemical modifications and enhancing its potential for diverse applications in science and industry.
Do you have a particular interest in this compound, or is there a specific application you're exploring?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S2/c1-4-12(5-2)19(28)24-21-25-26-22(34-21)33-11-14-9-16(27)18(10-31-14)32-20(29)15-8-13(23)6-7-17(15)30-3/h6-10,12H,4-5,11H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLYVGKIOTOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2848231.png)

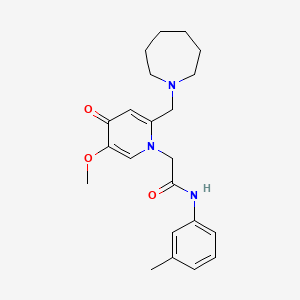
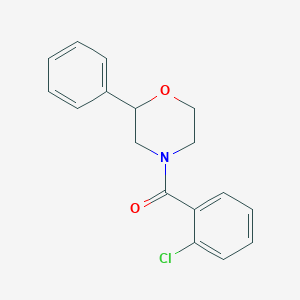
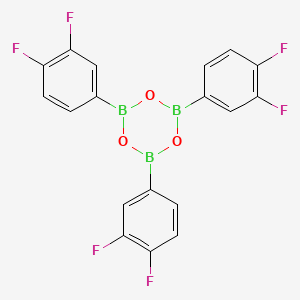
![Acetic acid, 2-[[4-cyclohexyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2848238.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2848240.png)
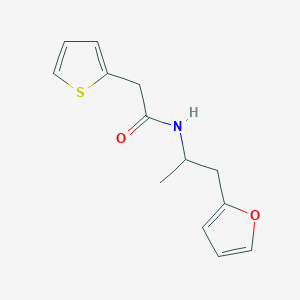
![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2848245.png)

![2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2848247.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B2848248.png)
![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)
